molecular formula C17H14N4O4S3 B10875129 (2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide

(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide

Cat. No.: B10875129
M. Wt: 434.5 g/mol
InChI Key: JMYQAGQPORLAFO-VMPITWQZSA-N
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Description

4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling with the benzenesulfonamide moiety. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazole ring: This involves the condensation of a thioamide with a haloketone.

    Coupling reactions: The furan and thiazole intermediates are coupled with the benzenesulfonamide group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of furanones and sulfonic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like angiotensin-converting enzyme (ACE).

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG): Another compound with a furan ring and similar inhibitory activity against ACE.

    N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala: Used in enzymatic assays for collagenase activity.

Uniqueness

4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its combination of a furan ring, thiazole ring, and benzenesulfonamide group, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C17H14N4O4S3

Molecular Weight

434.5 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C17H14N4O4S3/c22-15(8-5-13-2-1-10-25-13)20-16(26)19-12-3-6-14(7-4-12)28(23,24)21-17-18-9-11-27-17/h1-11H,(H,18,21)(H2,19,20,22,26)/b8-5+

InChI Key

JMYQAGQPORLAFO-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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